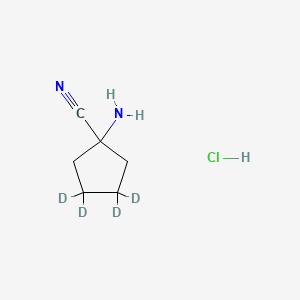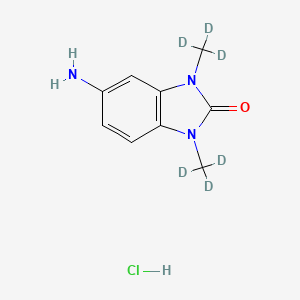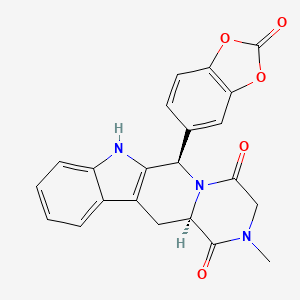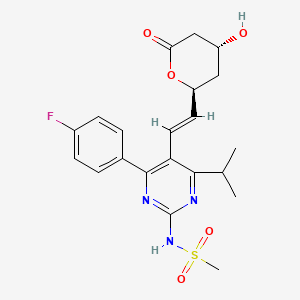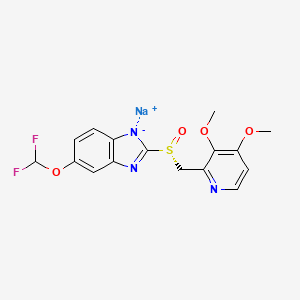
N-Desmethyl ent-Tadalafil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Desmethyl ent-Tadalafil” is a derivative of Tadalafil, a phosphodiesterase 5 inhibitor . It has been identified in adulterants in drinks and healthcare dietary supplements . The compound is a structural analogue of Tadalafil where the N-methyl group of Tadalafil is replaced with an N-isopropyl group .
Synthesis Analysis
The formation of “N-Desmethyl ent-Tadalafil” and other Tadalafil-like compounds was examined using CYP3A supersomes co-expressing human P450 oxidoreductase and cytochrome b5. Both Tadalafil demethylenation and sildenafil N-demethylation were catalyzed by CYP3A4, CYP3A5, and to a lesser extent by CYP3A7 .
Molecular Structure Analysis
The molecular structure of “N-Desmethyl ent-Tadalafil” was explored by computational chemistry and molecular simulation theories such as frontier molecular orbital (FMO)-based softness (S), three-dimensional (3D) structure, surface electrostatic potential (ESP), and lipophilic potential (LP) .
Chemical Reactions Analysis
The chemical reactions involving “N-Desmethyl ent-Tadalafil” were analyzed using an indirect competitive enzyme-linked immunosorbent assay (icELISA) method. The icELISA showed a limit of detection (LOD), 50% inhibition concentration (IC 50), and a working range of 0.004-0.396, 0.89-4.27, and 0.094-16.71 ng/ml for Tadalafil, amino Tadalafil, acetamino Tadalafil, nortadalafil, and “N-Desmethyl ent-Tadalafil”, respectively .
Physical And Chemical Properties Analysis
“N-Desmethyl ent-Tadalafil” has a molecular formula of C21 H17 N3 O4 and a molecular weight of 375.38 .
Wissenschaftliche Forschungsanwendungen
Mechanism of Action and Clinical Efficacy
Tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor, demonstrates its efficacy through the inhibition of PDE5, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This biochemical process results in smooth muscle relaxation and increased blood flow to specific areas of the body. Clinical studies have shown that tadalafil is effective in treating lower urinary tract symptoms secondary to benign prostatic hyperplasia (BPH-LUTS) and erectile dysfunction (ED), including in men with comorbid conditions such as diabetes mellitus and those who have undergone radical prostatectomy. Tadalafil's unique pharmacokinetic profile, with a half-life of approximately 17.5 hours, allows for once-daily dosing that separates medication administration from sexual activity, offering a convenient treatment option for patients (Yokoyama et al., 2015); (Porst et al., 2012).
Analytical Techniques for Quantification
The development of advanced analytical techniques has been crucial in the quantitative analysis of tadalafil in various matrices. These techniques, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS), have proven to be accurate, sensitive, and cost-effective for the analysis of tadalafil in pharmaceutical and biological samples. This progress supports the ongoing development of patient-friendly dosage forms and ensures the quality, safety, and efficacy of tadalafil-based therapies (Acharjya et al., 2022).
Future Perspectives and Potential Applications
Research into PDE5 inhibitors, including tadalafil, continues to explore their potential applications beyond ED and BPH-LUTS. Studies are investigating the role of these inhibitors in cardiovascular diseases, such as heart failure, and their potential for cardiac preconditioning. The broad distribution of PDE5 in the body and its involvement in various physiological functions hint at the possibility of future therapeutic applications, underscoring the need for ongoing research in this area (Konstantinos & Petros, 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
929100-66-3 |
|---|---|
Produktname |
N-Desmethyl ent-Tadalafil |
Molekularformel |
C21H17N3O4 |
Molekulargewicht |
375.384 |
InChI |
InChI=1S/C21H17N3O4/c25-18-9-22-21(26)15-8-13-12-3-1-2-4-14(12)23-19(13)20(24(15)18)11-5-6-16-17(7-11)28-10-27-16/h1-7,15,20,23H,8-10H2,(H,22,26)/t15-,20+/m0/s1 |
InChI-Schlüssel |
XHDLVMPUSXRZOS-MGPUTAFESA-N |
SMILES |
C1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 |
Synonyme |
(6R,12aS)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



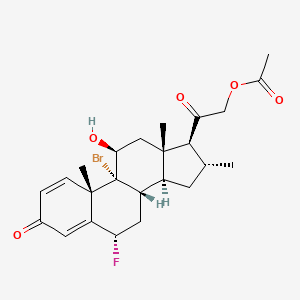
![1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B585754.png)
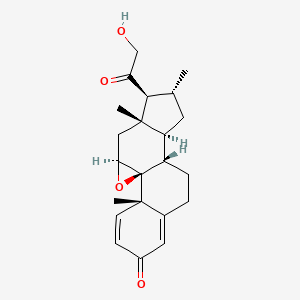
![8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B585758.png)
